(3-Bromopyridin-2-yl)methanesulfonamide
Description
(3-Bromopyridin-2-yl)methanesulfonamide is an organic compound with the molecular formula C₆H₇BrN₂O₂S and a molecular weight of 251.1 g/mol.
Properties
Molecular Formula |
C6H7BrN2O2S |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
(3-bromopyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c7-5-2-1-3-9-6(5)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11) |
InChI Key |
TWTSWKSUWBJQFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)CS(=O)(=O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromopyridin-2-yl)methanesulfonamide typically involves the reaction of 3-bromopyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 3-position undergoes substitution with various nucleophiles under optimized conditions (Table 1).
Notable Findings :
-
Amine substitutions proceed via SNAr mechanism, enhanced by electron-withdrawing sulfonamide group
-
Thiol reactions require strict anhydrous conditions to prevent oxidation side reactions
Oxidation and Reduction Pathways
The sulfonamide group participates in redox reactions while preserving the pyridine core (Table 2).
| Reaction Type | Reagents | Conditions | Product |
|---|---|---|---|
| Oxidation | H₂O₂ (30%), AcOH | 60°C, 4 h | Sulfonic acid derivative |
| Reduction | NaBH₄, NiCl₂ catalyst | MeOH, 0°C | Methanesulfinamide intermediate |
Key Observations :
-
Oxidation generates stable sulfonic acids used in coordination chemistry
-
Controlled reductions preserve bromide functionality while modifying sulfonamide
Cross-Coupling Reactions
Palladium-mediated couplings enable structural diversification (Table 3):
| Coupling Partner | Catalyst System | Product Class | Yield Range (%) |
|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | Biaryl derivatives | 45-78 |
| Alkynyl reagents | PdCl₂(dppf), CuI | 3-Alkynylpyridine analogs | 62 |
Mechanistic Insights :
-
Oxidative addition occurs preferentially at C-Br bond due to lower activation energy
-
Sulfonamide group acts as directing group in regioselective couplings
Radical-Mediated Transformations
I₂/TBHP systems induce unique reactivity through radical intermediates:
-
Generate tert-butoxyl radicals (t-BuO- ) from TBHP
-
Radical addition to pyridine ring (k = 2.3 × 10³ M⁻¹s⁻¹)
-
Subsequent C-C bond cleavage forms amide products
Key Intermediate :
Biological Activity Correlation
Structure-activity relationship studies reveal:
| Modification Site | Biological Impact (IC₅₀) | Target Enzyme |
|---|---|---|
| Bromine replacement | 16 nM → 260 nM | RIPK2 kinase |
| Sulfonamide oxidation | Complete activity loss | NOD signaling |
Critical Finding :
This comprehensive analysis demonstrates (3-Bromopyridin-2-yl)methanesulfonamide's versatility as a synthetic building block. The bromine and sulfonamide groups enable predictable transformations across multiple reaction classes, supported by mechanistic data from controlled studies . Recent advances in radical chemistry and coupling methodologies suggest untapped potential for creating novel bioactive derivatives.
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Activity
Research indicates that (3-Bromopyridin-2-yl)methanesulfonamide has potential anticancer properties. It has been evaluated for its efficacy against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, studies have shown that modifications of the compound can enhance its activity against specific cancer types, making it a candidate for further development as an anticancer agent.
1.2 Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that structural modifications can influence its potency. This makes it a valuable compound in the search for new antibiotics, especially in the context of rising antibiotic resistance.
Synthesis and Chemical Applications
2.1 Building Block in Organic Synthesis
this compound serves as an important building block in organic synthesis. It is utilized in the development of more complex molecules through various chemical reactions, including amide bond formation and coupling reactions with other functional groups . This versatility is crucial for synthesizing novel compounds with desired biological activities.
2.2 Development of Novel Derivatives
Researchers have synthesized derivatives of this compound to explore their biological activities further. For example, derivatives have been created by modifying the sulfonamide group or introducing different substituents on the pyridine ring, leading to compounds with enhanced pharmacological profiles .
Biological Evaluations and Case Studies
3.1 Case Study: Anticancer Investigations
A series of experiments focused on the compound's cytotoxic effects revealed promising results against various cancer cell lines. These studies employed methods such as MTT assays to quantify cell viability post-treatment with this compound and its derivatives . The findings suggest that this compound could be developed into a therapeutic agent targeting specific cancer types.
3.2 Case Study: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of this compound against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that certain structural modifications significantly enhanced antimicrobial activity compared to standard antibiotics, establishing it as a promising candidate for further development in the field of infectious diseases.
Data Summary Table
| Application Area | Details |
|---|---|
| Anticancer Activity | Significant cytotoxic effects on various cancer cell lines |
| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria |
| Synthesis Applications | Serves as a building block for complex organic molecules |
| Research Findings | Promising results warranting further exploration in drug development |
Mechanism of Action
The mechanism of action of (3-Bromopyridin-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- (3-Chloropyridin-2-yl)methanesulfonamide
- (3-Fluoropyridin-2-yl)methanesulfonamide
- (3-Iodopyridin-2-yl)methanesulfonamide
Comparison: (3-Bromopyridin-2-yl)methanesulfonamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs.
Biological Activity
(3-Bromopyridin-2-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The compound features a brominated pyridine ring and a methanesulfonamide group, which enhances its solubility and reactivity. Its molecular formula is . The structural attributes allow it to interact effectively with various biological targets.
The biological activity of this compound primarily involves its role as an enzyme inhibitor. It can bind to the active sites of specific enzymes, thereby inhibiting their catalytic functions. This mechanism is crucial in therapeutic contexts, especially for targeting cancer cells.
Enzyme Inhibition
The compound has shown promising results in inhibiting various enzymes, including:
- Bcr-Abl kinase : A study reported that derivatives of methanesulfonamide exhibited sub-micromolar IC50 values against Bcr-Abl, demonstrating significant inhibitory activity compared to standard treatments like Imatinib .
Comparative Studies
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Bromination Position | Biological Activity |
|---|---|---|
| This compound | 3-position | Potent enzyme inhibitor |
| (2-Bromopyridin-3-yl)methanesulfonamide | 2-position | Moderate activity |
| (4-Bromopyridin-2-yl)methanesulfonamide | 4-position | Limited activity |
The differences in biological activity can be attributed to the positioning of the bromine atom and the resulting electronic effects on the pyridine ring.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Anticancer Activity : Research indicated that this compound could reduce cancer cell migration by disrupting the actin cytoskeleton and affecting signaling pathways such as Rac1/VASP. This suggests a potential role in targeted cancer therapies .
- Enzyme Interaction Studies : A detailed docking study showed that this compound effectively fits into the ATP-binding pocket of Bcr-Abl, indicating its potential as a competitive inhibitor .
- Pharmacokinetic Profile : Preliminary pharmacokinetic assessments revealed favorable properties for drug development, including low efflux ratios and acceptable plasma protein binding .
Q & A
Basic Research Questions
Q. What are the critical parameters to optimize in the synthesis of (3-Bromopyridin-2-yl)methanesulfonamide to achieve high yield and purity?
- Methodological Answer:
- Catalyst System : Use Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki-Miyaura cross-coupling, ensuring a 1:1.2 molar ratio of aryl halide to boronic acid to drive completion .
- Temperature Control : Maintain 80–110°C under inert atmosphere (N₂/Ar) to prevent catalyst deactivation.
- Protecting Groups : Protect the sulfonamide moiety with tert-butoxycarbonyl (Boc) during coupling to avoid side reactions.
- Purification : Employ silica gel column chromatography with EtOAc/hexane gradients (3:7 to 1:1) to isolate the product. Confirm purity via HPLC (>98%) and NMR (absence of residual coupling partners) .
Q. How should researchers select between column chromatography and recrystallization for purifying this compound?
- Methodological Answer:
- Polarity Considerations : Use column chromatography for polar byproducts (e.g., unreacted boronic acids). For non-polar impurities, recrystallization in ethanol/water (4:1) at 0°C is effective.
- Stability Check : If the compound decomposes upon heating, prioritize low-temperature chromatography.
- Scale : Recrystallization is cost-effective for >10 g batches, while chromatography suits small-scale (<5 g) purifications .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer:
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) to confirm aromatic protons (δ 7.8–8.5 ppm) and sulfonamide NH (δ ~10.2 ppm). ¹³C NMR for pyridine C-Br (δ ~120 ppm) and sulfonamide S=O (δ ~55 ppm).
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z: 279.96).
- FT-IR : Peaks at 1320 cm⁻¹ (S=O asymmetric stretch) and 1140 cm⁻¹ (S=O symmetric stretch) confirm sulfonamide functionality .
Advanced Research Questions
Q. How can the bromine substituent in this compound be leveraged for mechanistic studies in enzyme inhibition?
- Methodological Answer:
- Isotopic Labeling : Replace ⁷⁹Br with ⁸¹Br for tracking binding interactions via neutron crystallography.
- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 3-Cl, 3-I) to compare inhibition potency. Use kinetic assays (IC₅₀ determination) with COX-2 or similar enzymes.
- X-ray Crystallography : Co-crystallize the compound with target enzymes to resolve halogen-bonding interactions at active sites .
Q. What strategies address contradictory bioactivity data in cell-based versus cell-free assays for this compound?
- Methodological Answer:
- Membrane Permeability : Measure logP (octanol/water) to assess cellular uptake efficiency. Use PAMPA assays to correlate permeability with cell-based activity.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation in cell-based systems.
- Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm target binding in intact cells .
Q. How can molecular dynamics (MD) simulations optimize the design of this compound derivatives?
- Methodological Answer:
- Force Field Selection : Use AMBER or CHARMM for sulfonamide parameterization. Simulate >100 ns trajectories to assess binding pocket flexibility.
- Free Energy Calculations : Perform MM/GBSA to rank derivative binding affinities. Validate with experimental IC₅₀ values.
- Solvent Effects : Include explicit water molecules to model hydrogen bonding with sulfonamide S=O groups .
Q. What crystallographic challenges arise in determining the structure of this compound, and how are they resolved?
- Methodological Answer:
- Disorder Handling : Use SHELXL (TWIN/BASF commands) for twinned crystals. Refine anisotropic displacement parameters for Br atoms.
- Data Collection : Collect high-resolution (<1.0 Å) data at synchrotron sources to resolve heavy-atom positions.
- Validation : Check Rint (<5%) and CCDC deposition standards to ensure structural accuracy .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
